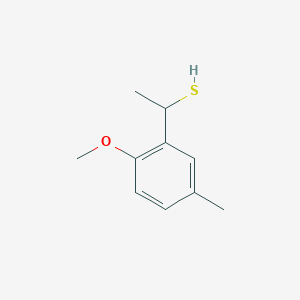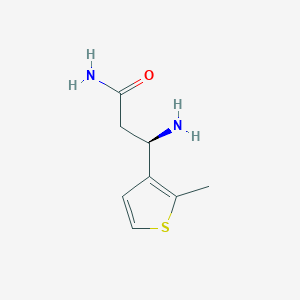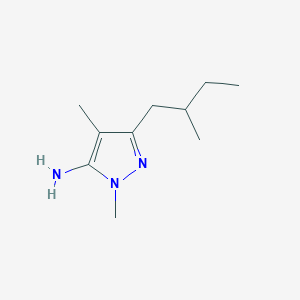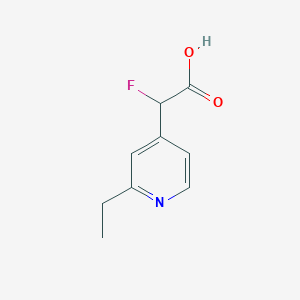
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group at the 2-position and a fluoroacetic acid moiety at the 4-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-ethylpyridine, which can be obtained through the alkylation of pyridine with ethyl halides under basic conditions.
Fluorination: The next step involves the introduction of the fluoroacetic acid moiety. This can be achieved through a nucleophilic substitution reaction where 2-ethylpyridine is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Acidification: The final step involves the acidification of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoroacetic acid moiety can be reduced to form a hydroxyacetic acid derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: 2-(2-Carboxypyridin-4-yl)-2-fluoroacetic acid.
Reduction: 2-(2-Ethylpyridin-4-yl)-2-hydroxyacetic acid.
Substitution: 2-(2-Ethylpyridin-4-yl)-2-aminoacetic acid or 2-(2-Ethylpyridin-4-yl)-2-thioacetic acid.
Applications De Recherche Scientifique
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: It can be used in the development of agrochemicals and materials with specific properties such as corrosion resistance or enhanced conductivity.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can mimic natural substrates and inhibit enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The pyridine ring can also interact with receptors and modulate their activity, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylpyridin-4-yl)-2-fluoroacetic acid
- 2-(2-Propylpyridin-4-yl)-2-fluoroacetic acid
- 2-(2-Isopropylpyridin-4-yl)-2-fluoroacetic acid
Uniqueness
2-(2-Ethylpyridin-4-yl)-2-fluoroacetic acid is unique due to the presence of the ethyl group at the 2-position of the pyridine ring, which can influence its chemical reactivity and biological activity. The fluoroacetic acid moiety also imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
2-(2-ethylpyridin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-2-7-5-6(3-4-11-7)8(10)9(12)13/h3-5,8H,2H2,1H3,(H,12,13) |
Clé InChI |
IMQNLFXYMCKVSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)

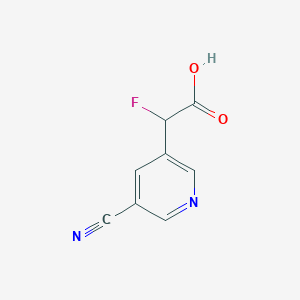

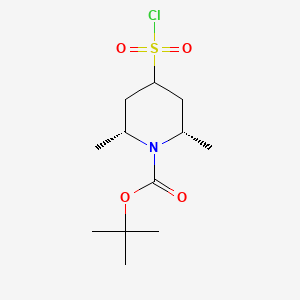

![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
